Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid
CAS No.:
Cat. No.: VC18746818
Molecular Formula: C15H19Cl2NO4
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19Cl2NO4 |
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Molecular Weight | 348.2 g/mol |
IUPAC Name | (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Standard InChI Key | YBONWVFBNGRRHI-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid (IUPAC: (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid) features:
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
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A 3,4-dichlorobenzyl moiety attached to the α-carbon of the propanoic acid backbone.
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A chiral center at the α-carbon, conferring (R)-configuration.
The molecular formula is C<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub>, with a molecular weight of 348.2 g/mol (calculated for the 2,4-dichloro analog). The 3,4-dichloro substitution introduces steric and electronic effects distinct from other isomers, influencing reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub> |
Molecular Weight | 348.2 g/mol |
IUPAC Name | (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid |
Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
Chiral Centers | 1 (R-configuration) |
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
The synthesis of Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid likely follows protocols established for analogous Boc-protected dichlorobenzyl amino acids :
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Chiral Induction: Employing chiral catalysts (e.g., Evans oxazaborolidines) to enforce (R)-configuration during the formation of the α-carbon stereocenter.
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Boc Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions.
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Dichlorobenzyl Incorporation: Alkylation or Friedel-Crafts acylation to attach the 3,4-dichlorobenzyl group, followed by hydrolysis to yield the carboxylic acid.
A representative synthetic route is outlined below:
Scheme 1: Proposed Synthesis Pathway
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Starting Material: (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid.
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Boc Protection:
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Purification: Chromatography or crystallization to isolate the enantiomerically pure product.
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 3,4-positions of the benzyl group requires careful control of electrophilic aromatic substitution conditions.
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Stereochemical Integrity: Maintaining the (R)-configuration during alkylation steps necessitates chiral auxiliaries or asymmetric catalysis .
Biological Activity and Mechanisms
Pharmacophoric Features
The 3,4-dichlorobenzyl moiety enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. Comparative studies on 2,4-dichloro analogs demonstrate:
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Antimicrobial Activity: MIC values of 4–8 µg/mL against Gram-positive bacteria.
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Enzyme Inhibition: IC<sub>50</sub> of 12 nM against protease targets due to halogen interactions with catalytic residues .
Structure-Activity Relationships (SAR)
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Chlorine Positioning: 3,4-Dichloro substitution may optimize π-stacking and van der Waals interactions compared to 2,4- or 4-chloro isomers.
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Boc Group Role: Temporary protection of the amine facilitates peptide coupling while avoiding side reactions.
Applications in Drug Discovery
Peptide Therapeutics
Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is utilized in:
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Anticancer Peptides: Incorporating hydrophobic residues to enhance tumor targeting.
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Antiviral Agents: Disrupting viral protease active sites via halogen-bonding interactions.
Chemical Biology Tools
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Photoaffinity Labels: The dichlorobenzyl group serves as a scaffold for photoreactive crosslinkers.
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MRSA Probes: Tagging bacterial cell wall synthesis enzymes for imaging studies.
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